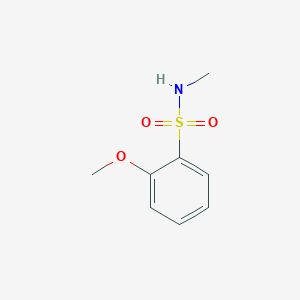

2-methoxy-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAPQIDOYHNFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 2 Methoxy N Methylbenzenesulfonamide

Established Synthetic Routes for 2-Methoxy-N-methylbenzenesulfonamide Derivatives

Multi-step Synthesis Approaches (e.g., Sulfonation-Amidation Pathways)

The most traditional and widely employed method for the synthesis of arylsulfonamides, including this compound, is a multi-step approach that typically involves the sulfonation of an aromatic precursor followed by amidation.

A common pathway begins with the sulfonation of anisole (B1667542) (methoxybenzene). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring. Due to the ortho-, para-directing nature of the methoxy (B1213986) group, a mixture of 2-methoxybenzenesulfonic acid and 4-methoxybenzenesulfonic acid is typically formed. libretexts.orgvaia.com The reaction is often carried out using concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). researchgate.net

The subsequent step involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This yields 2-methoxybenzenesulfonyl chloride, a key intermediate.

Finally, the amidation of 2-methoxybenzenesulfonyl chloride with methylamine (B109427) affords the desired product, this compound. This reaction is a nucleophilic attack of the methylamine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride ion. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

A patent describing the synthesis of a more complex derivative, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, illustrates a similar multi-step process. sciencemadness.org This synthesis involves the chlorosulfonation of a substituted methoxybenzene derivative, followed by ammonolysis (reaction with ammonia) to form the sulfonamide. sciencemadness.org This highlights the general applicability of the sulfonation-amidation sequence for preparing 2-methoxybenzenesulfonamide (B1586911) derivatives.

Table 1: Key Steps in a Typical Multi-step Synthesis of this compound

| Step | Reaction | Reagents | Key Intermediate/Product |

| 1 | Sulfonation | Anisole, H₂SO₄/SO₃ | 2-Methoxybenzenesulfonic acid |

| 2 | Chlorination | 2-Methoxybenzenesulfonic acid, SOCl₂ or PCl₅ | 2-Methoxybenzenesulfonyl chloride |

| 3 | Amidation | 2-Methoxybenzenesulfonyl chloride, Methylamine | This compound |

Utilization of Specific Reagents and Reaction Conditions (e.g., POCl₃, Alkyl/Aralkyl Halides)

Specific reagents can be employed to facilitate or modify the synthesis of sulfonamides. Phosphorus oxychloride (POCl₃) is a versatile reagent in organic synthesis and can be used in the preparation of sulfonamides, often in conjunction with other reagents. researchgate.netnih.gov For instance, POCl₃ has been used to promote the synthesis of sulfonamides from thiols and amines in the presence of an oxidizing agent like hydrogen peroxide. researchgate.net In this context, POCl₃ can act as a dehydrating and activating agent.

The N-alkylation of a pre-formed sulfonamide is another important route to N-substituted derivatives like this compound. This can be achieved by reacting 2-methoxybenzenesulfonamide with an alkylating agent such as a methyl halide (e.g., methyl iodide) in the presence of a base. nih.govrsc.org The base deprotonates the sulfonamide nitrogen, generating a nucleophilic anion that then attacks the methyl halide in an Sₙ2 reaction.

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of N-alkylation reactions. These often employ transition metal catalysts, such as those based on iron or ruthenium, which can facilitate the N-alkylation of sulfonamides with alcohols, a greener alternative to alkyl halides. ionike.comnih.gov These "borrowing hydrogen" methodologies involve the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an imine, followed by reduction to the N-alkylated product. ionike.com

Table 2: Reagents for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Conditions | Description |

| Methyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Classical Sₙ2 alkylation. |

| Benzyl Alcohol | Fe(II) or Ru catalysts | "Borrowing hydrogen" methodology, producing water as the main byproduct. ionike.comionike.com |

Novel Approaches in Sulfonamide Synthesis Relevant to the this compound Scaffold

Electrochemical Synthesis Strategies

Electrochemical methods have emerged as a powerful and sustainable alternative for the synthesis of sulfonamides. These methods avoid the use of harsh reagents and often proceed with high atom economy. One notable strategy involves the direct electrochemical synthesis of sulfonamides from arenes, sulfur dioxide (SO₂), and amines. organic-chemistry.org In this approach, the aromatic compound, such as anisole, is anodically oxidized to a radical cation. This intermediate is then trapped by an amidosulfinate, formed in situ from the reaction of SO₂ and an amine (e.g., methylamine), to yield the sulfonamide. organic-chemistry.org This method offers a direct route to sulfonamides without the need for pre-functionalized starting materials.

Another electrochemical approach involves the oxidative coupling of thiols and amines. nih.gov This method is driven entirely by electricity and does not require any sacrificial reagents or catalysts, with hydrogen gas being the only byproduct. nih.gov While not directly starting from an arene, this represents a green and efficient way to form the sulfonamide bond.

One-Pot Catalytic Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. Several one-pot catalytic methods for the synthesis of sulfonamides have been developed that are relevant to the this compound scaffold.

One such method involves the iron- and copper-catalyzed one-pot synthesis of diaryl sulfonamides. nih.gov This process typically involves the regioselective iodination of an activated arene, followed by a copper-catalyzed N-arylation with a primary sulfonamide. While this specific example leads to diaryl sulfonamides, the principles of in-situ functionalization and subsequent coupling are applicable to the synthesis of other sulfonamide derivatives.

Another one-pot approach utilizes cyanuric chloride as an activating agent for the synthesis of sulfonamides from amine-derived sulfonate salts. acs.org This method proceeds under mild conditions and offers good to excellent yields for a variety of sulfonamides.

Mechanistic Investigations of Reactions Involving this compound Precursors or Analogues

The mechanism of the reaction between a sulfonyl chloride and an amine, a key step in the synthesis of this compound, is generally considered to be a nucleophilic substitution at the sulfur atom. The reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.org The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This is followed by the departure of the chloride leaving group to yield the sulfonamide. The presence of a base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Mechanistic studies of catalytic N-alkylation reactions have provided insights into the role of the catalyst. For example, in the copper-catalyzed N-alkylation of sulfonamides with alcohols, a plausible mechanism involves the in-situ formation of an aldehyde from the alcohol, followed by condensation with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is then reduced by a copper hydride species to afford the N-alkylated sulfonamide. ionike.com

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, although it requires specific conditions. Generally, for a nucleophile to attack an aromatic ring, the ring must be "activated" by the presence of strong electron-withdrawing groups. youtube.com In the case of methoxy arenes, the methoxy group itself is not typically a good leaving group unless the aromatic ring is sufficiently activated. ntu.edu.sg However, under certain conditions, such as using a sodium hydride-lithium iodide composite, intramolecular nucleophilic amination of methoxy arenes has been demonstrated, suggesting the methoxy group can act as a leaving group. ntu.edu.sg

The sulfonamide group itself can influence the reactivity of the aromatic ring. For a related compound, 2-amino-N-methoxy-N-methylbenzenesulfonamide, the amino group can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides to form a variety of derivatives. This highlights the potential for nucleophilic attack at sites other than the aromatic ring. The stability of intermediates in nucleophilic aromatic substitution, known as Meisenheimer complexes, is a key factor in these reactions. rsc.org

| Reaction Type | Key Reagents | General Conditions | Notes |

|---|---|---|---|

| Intramolecular Amination of Methoxy Arenes | Sodium Hydride (NaH), Lithium Iodide (LiI) | Elevated temperature (e.g., 90 °C) in a solvent like THF | Demonstrates methoxy group displacement. ntu.edu.sg |

| N-Substitution of Amino-Sulfonamides | Alkyl halides, Acyl chlorides | Basic conditions | Leads to formation of various substituted benzenesulfonamide (B165840) derivatives. |

Radical Intermediates and Redox Catalysis

Sulfonamides can be precursors to nitrogen-centered radicals, which are capable of participating in various addition reactions. N-alkyl-N-chlorosulfonamides, for instance, undergo addition reactions to alkenes, a process that likely proceeds through sulfonamidyl radicals via redox catalysis. nih.gov This transformation is often catalyzed by copper(I) salts, which facilitate the formation of the electrophilic nitrogen-centered radical. nih.gov These radicals can then add across double bonds, with high regioselectivity observed in reactions with styrene (B11656) derivatives. nih.gov

The generation of radical intermediates is a key step. While the direct generation from this compound is not detailed, related N-methoxypyridinium salts have been shown to react with alkyl radicals under neutral conditions without the need for an external oxidant. chemrxiv.org This suggests that the N-O bond can be susceptible to radical cleavage. The mechanism often involves a chain reaction initiated by a radical initiator, which generates the alkyl radical that subsequently adds to the nitrogen-containing ring. chemrxiv.org Photoredox catalysis is another modern approach for generating radicals from sulfonium (B1226848) salts for subsequent C-C bond formation, illustrating a broad strategy for radical generation under mild conditions. nih.gov

Conformational Control in Reaction Outcomes

The three-dimensional structure and conformational preferences of this compound can play a crucial role in determining its reactivity. Crystal structure analyses of closely related N-(aroyl)-arylsulfonamides reveal specific conformational arrangements. nih.govnih.gov For example, in N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, the conformation between the N-H bond and the ortho-methyl group is syn. nih.gov A similar syn conformation is observed between the N-H bond and the meta-methoxy group in the benzoyl ring. nih.gov

The dihedral angle between the two aromatic rings in these types of molecules is often significant, indicating a twisted conformation. nih.gov For instance, in N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, this angle is 80.81°. nih.gov This twisting is influenced by the substitution pattern on the rings. Spectroscopic studies on methoxybenzene have shown that the methoxy group itself has a single, stable, minimum-energy conformation relative to the aromatic ring. colostate.edu

This inherent conformational bias can influence reaction outcomes by controlling the steric accessibility of reactive sites. A preferred conformation might shield one face of the molecule, directing an incoming reagent to attack from a less hindered direction. This can be critical in stereoselective synthesis, where controlling the approach of a reagent is paramount to achieving the desired product.

This compound and its Derivatives as Synthetic Intermediates and Building Blocks

The structural framework of this compound makes it and its derivatives valuable intermediates in organic synthesis. The presence of multiple functional groups allows for sequential chemical modifications, enabling the construction of more complex molecular architectures.

Applications in Complex Organic Molecule Construction

Derivatives of 2-methoxybenzenesulfonamide are critical building blocks in the synthesis of pharmaceuticals. A prominent example is the synthesis of Tamsulosin, a drug used to treat benign prostatic hyperplasia. The synthesis of this complex molecule relies on the use of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide as a key chiral intermediate. epo.org

The preparation of this intermediate involves multiple steps, starting from simpler precursors like D-alanine and methoxybenzene. epo.org One patented process involves the chlorosulfonation of a propiophenone (B1677668) derivative, followed by conversion of the resulting sulfonyl chloride into a sulfonamide using ammonia. epo.org Another patent describes the synthesis of related enantiomerically pure piperazinylpropyl-benzenesulfonamide derivatives, which also serve as intermediates for Tamsulosin. google.com These examples underscore the utility of the 2-methoxybenzenesulfonamide scaffold in constructing intricate, stereochemically defined molecules.

Derivatization for Pharmacological or Material Science Exploration

The primary application for the derivatization of the 2-methoxybenzenesulfonamide core is in pharmacological exploration. As mentioned, its role in the synthesis of Tamsulosin is a clear example of its importance in medicinal chemistry. epo.orggoogle.com

Furthermore, related sulfonamide derivatives have been investigated for other therapeutic activities. For instance, research has indicated that the related compound 2-amino-N-methoxy-N-methylbenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent. This highlights a broader interest in this class of compounds for drug discovery and development. The ability to modify the sulfonamide nitrogen, the aromatic ring, and the methoxy group provides a rich platform for creating diverse molecular libraries to explore structure-activity relationships. There is currently no available information on the application of these specific derivatives in material science.

Structural and Conformational Investigations of 2 Methoxy N Methylbenzenesulfonamide and Its Analogues

Spectroscopic Characterization Techniques

The structural and conformational properties of 2-methoxy-N-methylbenzenesulfonamide are primarily investigated using a combination of spectroscopic techniques. These methods provide detailed insights into the molecule's atomic arrangement, functional groups, and electronic environment. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to probe the characteristic vibrations of the molecule's functional groups. Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-NMR and ¹³C-NMR, is utilized to map the connectivity of atoms and elucidate the fine details of the molecular structure.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method for identifying the functional groups present in a molecule. Both FT-IR and Raman spectroscopy measure the vibrational energies of molecules, which are unique for different types of chemical bonds and functional groups.

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts: the sulfonamide group, the methoxy (B1213986) group, the N-methyl group, and the benzene (B151609) ring.

Sulfonamide Group (SO₂N): The sulfonamide group gives rise to some of the most prominent bands in the vibrational spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense in the IR spectrum. These typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 900-800 cm⁻¹ region. scielo.br

Methoxy Group (O-CH₃): The methoxy group is identified by several characteristic vibrations. The C-H stretching modes of the methyl group are found in the 2990–2880 cm⁻¹ range. researchgate.net The C-O stretching vibration produces a strong band, typically located between 1275 and 1200 cm⁻¹ for aryl ethers. researchgate.netuninsubria.it

N-Methyl Group (N-CH₃): The C-H stretching vibrations of the N-methyl group are expected in the 3000-2800 cm⁻¹ region, often overlapping with other C-H stretches.

Benzene Ring: The substituted benzene ring exhibits several characteristic vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of bands in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found at lower frequencies, typically below 900 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound This table presents typical wavenumber ranges for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1370–1330 |

| Sulfonamide (SO₂) | Symmetric S=O Stretch | 1180–1160 |

| Sulfonamide (S-N) | S-N Stretch | 900–800 |

| Methoxy (O-CH₃) | C-H Stretch | 2990–2880 |

| Methoxy (C-O) | C-O Stretch | 1275–1200 |

| Benzene Ring | C-H Stretch | >3000 |

| Benzene Ring | C=C Stretch | 1600–1450 |

To achieve a more precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are performed to compute the molecule's optimized geometry and its harmonic vibrational frequencies. ijstr.org

The calculated frequencies are typically higher than the experimental ones due to the calculations being based on a harmonic oscillator model and being performed on a single molecule in the gas phase. Therefore, the computed wavenumbers are often scaled using a scaling factor to improve the agreement with experimental data. ijstr.org This combined experimental and theoretical approach allows for a confident and detailed assignment of nearly all vibrational modes, including complex mixed vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information on the number and type of chemically non-equivalent nuclei, their connectivity, and their spatial relationships.

The ¹H-NMR and ¹³C-NMR spectra of this compound provide a complete map of the proton and carbon environments in the molecule.

¹H-NMR Spectrum: In the proton NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy protons, and the N-methyl protons.

Aromatic Protons: The four protons on the benzene ring are chemically non-equivalent and are expected to resonate in the aromatic region, typically between δ 6.8 and 8.0 ppm. Their precise chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) depend on their position relative to the electron-donating methoxy group and the electron-withdrawing sulfonamide group.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. researchgate.net

N-Methyl Protons (-N-CH₃): The three equivalent protons of the N-methyl group are also expected to produce a singlet, generally found further upfield than the methoxy protons, often in the δ 2.5–3.0 ppm range.

¹³C-NMR Spectrum: The ¹³C-NMR spectrum shows signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110–160 ppm). The carbon atom directly attached to the methoxy group (C-O) is significantly shielded, while the carbon attached to the sulfonamide group (C-S) is also influenced by the electronegative sulfur and oxygen atoms.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the range of δ 55–60 ppm. rsc.org

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, usually between δ 25 and 35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table outlines the expected chemical shift (δ) ranges for the different proton and carbon environments.

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic | ¹H | 6.8 – 8.0 | Multiplets |

| Methoxy (-OCH₃) | ¹H | 3.8 – 4.0 | Singlet |

| N-Methyl (-N-CH₃) | ¹H | 2.5 – 3.0 | Singlet |

| Aromatic | ¹³C | 110 – 160 | - |

| Methoxy (-OCH₃) | ¹³C | 55 – 60 | - |

| N-Methyl (-N-CH₃) | ¹³C | 25 – 35 | - |

The data obtained from ¹H and ¹³C-NMR spectra are crucial for confirming the molecular connectivity of this compound. The number of signals in each spectrum corresponds to the number of chemically distinct proton and carbon environments. The integration of the ¹H-NMR signals confirms the ratio of protons in each environment (e.g., 4H for the aromatic region, 3H for the methoxy group, and 3H for the N-methyl group).

The splitting patterns in the high-resolution ¹H-NMR spectrum, arising from spin-spin coupling between neighboring protons, establish the relative positions of the substituents on the aromatic ring. The absence of splitting for the methoxy and N-methyl signals (i.e., their appearance as singlets) confirms that they are not coupled to any adjacent protons, which is consistent with the proposed structure. Advanced 2D-NMR techniques, such as COSY and HSQC, can be used to further confirm the proton-proton and proton-carbon correlations, respectively, providing unambiguous proof of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For benzenesulfonamides, electrospray ionization (ESI) mass spectrometry typically reveals a protonated molecular ion [M+H]⁺ in the full scan spectrum, confirming the molecular weight.

Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing insight into the compound's structure. While specific data for this compound is not extensively detailed in the reviewed literature, the fragmentation pathways for the broader class of benzenesulfonamides are well-established. researchgate.net The most common fragmentation pathways involve the cleavage of the relatively weak S-N bond. researchgate.net

Key fragmentation processes for sulfonamides include:

Heterolytic cleavage of the sulfonamide bond: This is a primary fragmentation route, leading to the formation of a sulfonylium ion, such as [CH₃OC₆H₄SO₂]⁺. researchgate.net

Rearrangement and SO₂ extrusion: Fragmentation can occur with the rearrangement of an oxygen atom, followed by the loss of sulfur dioxide (SO₂), a characteristic feature for this class of compounds. researchgate.net

Cleavage adjacent to the nitrogen atom: The N-methyl bond can also cleave, leading to the loss of a methyl radical.

These characteristic fragmentation patterns are instrumental in identifying and structurally characterizing sulfonamide derivatives in complex mixtures.

Table 1: Common Fragmentation Pathways in Benzenesulfonamides

| Fragmentation Process | Description | Resulting Ion Type |

|---|---|---|

| S-N Bond Cleavage | Heterolytic cleavage of the sulfonamide bond. researchgate.net | Sulfonylium ion and amine fragment |

| SO₂ Extrusion | Loss of a neutral sulfur dioxide molecule. researchgate.net | [M+H - SO₂]⁺ |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering precise details on bond lengths, bond angles, and the spatial arrangement of atoms. The following sections detail the crystallographic analysis of analogues of this compound.

Single crystal X-ray diffraction studies on analogues such as N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide and N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide have provided detailed molecular geometries.

For N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide , the compound crystallizes in the monoclinic space group C2/c. researchgate.net The analysis reveals a specific and twisted arrangement of the aromatic rings and the central sulfonamide linkage. researchgate.netnih.gov

For N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide , the crystal structure is also monoclinic, belonging to the C2/c space group. nih.gov The precise determination of atomic coordinates allows for a complete description of the molecular framework.

Table 2: Crystal Data for N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.713 (5) |

| b (Å) | 7.3717 (4) |

| c (Å) | 19.636 (3) |

| β (°) | 131.21 (3) |

| Volume (ų) | 2908.7 (7) |

| Z | 8 |

Data sourced from references researchgate.netnih.gov.

Table 3: Crystal Data for N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.807 (2) |

| b (Å) | 7.3521 (8) |

| c (Å) | 18.602 (2) |

| β (°) | 101.211 (3) |

| Volume (ų) | 2925.4 (5) |

| Z | 8 |

Data sourced from reference nih.gov.

The crystal packing of these sulfonamide analogues is heavily influenced by a network of intermolecular hydrogen bonds. Both classical N-H...O hydrogen bonds and weaker C-H...O interactions play a crucial role in stabilizing the crystal lattice. researchgate.netnih.gov

In the structure of N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, strong N-H...O hydrogen bonds are observed where the sulfonamide nitrogen acts as the hydrogen donor and a sulfonyl oxygen atom from an adjacent molecule acts as the acceptor. researchgate.netnih.gov Additionally, weaker C-H...O interactions involving aromatic C-H donors and sulfonyl or methoxy oxygen acceptors further connect the molecules into a three-dimensional network. researchgate.netnih.gov

The intermolecular hydrogen bonds give rise to well-defined supramolecular architectures. A recurring motif in these structures is the formation of inversion dimers through pairs of N-H...O hydrogen bonds. researchgate.netnih.gov

In N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, adjacent molecules form inversion-related dimers, which can be described using graph-set notation as generating R²₂(8) loops. researchgate.netnih.gov These dimeric units are then further connected by C-H...O interactions, forming C(8) chains. researchgate.netnih.gov

The structure of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide also exhibits dimers connected by pairs of N-H...O hydrogen bonds, resulting in R²₂(8) rings. nih.gov These dimers are further linked through C-H...O interactions, which generate larger R²₂(14) loop motifs, creating a more complex, layered architecture. nih.gov

For N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, two distinct aromatic π-π stacking interactions are observed, with centroid-centroid separations of 3.6150 (1) Å and 3.6837 (1) Å. researchgate.netnih.gov These interactions help to generate a three-dimensional architecture. nih.gov

In the case of N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, a weak aromatic π-π stacking interaction is present, characterized by a centroid-centroid separation of 3.7305 (3) Å. nih.gov This interaction connects the hydrogen-bonded dimers, contributing to the stability of the crystal packing. nih.gov

The solid-state conformation of these molecules is characterized by a significant twist between the two aromatic rings and specific orientations within the sulfonamide bridge.

In N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, the dihedral angle between the methyl- and methoxy-substituted benzene rings is 88.99 (12)°. researchgate.netnih.gov The conformation between the N-H bond and the ortho-methyl group on the sulfonyl ring is described as syn. researchgate.netnih.gov

For N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 80.81 (1)°. nih.gov The molecule is further twisted at the sulfur atom, with the dihedral angle between the plane of the S—N—C=O fragment and the sulfonyl benzene ring being 86.34 (1)°. nih.gov This non-planar conformation is a key structural feature of this class of compounds.

Table 4: Key Conformational Parameters of Sulfonamide Analogues

| Compound | Dihedral Angle Between Rings (°) | Other Dihedral Angles (°) |

|---|---|---|

| N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide | 88.99 (12) researchgate.netnih.gov | - |

Computational Chemistry and Theoretical Modeling of 2 Methoxy N Methylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 2-methoxy-N-methylbenzenesulfonamide. These calculations offer a detailed perspective on the molecule's behavior and characteristics.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative HOMO-LUMO Energies of a Related Sulfonamide

| Molecular Orbital | Energy (eV) |

| HOMO | -9.584 |

| LUMO | 0.363 |

| Energy Gap (ΔE) | 9.947 |

Note: Data is for N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide and serves as an illustrative example. bsu.by

Prediction of Geometric Parameters and Conformational Preferences

Crystallographic studies of analogous compounds, such as N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide and N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, provide experimental data that can be compared with theoretical predictions. For N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is reported to be 88.99°. nih.gov In N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide, this angle is 80.81°. nih.gov Such studies also reveal details about hydrogen bonding and crystal packing. nih.govnih.gov

Conformational analysis is crucial for flexible molecules like this compound, which can adopt various spatial arrangements due to rotation around single bonds. Theoretical modeling can identify the most stable conformers and the energy barriers between them. For instance, in related N-(aroyl)-arylsulfonamides, the conformation between the N-H bond and ortho-substituents has been observed to be syn. nih.gov

Table 2: Selected Geometric Parameters from a Related Crystal Structure

| Parameter | Value |

| Dihedral Angle (Benzene Rings) | 88.99° |

| C-S Bond Length (Å) | Typical range: 1.75-1.78 |

| S-N Bond Length (Å) | Typical range: 1.63-1.67 |

| S=O Bond Length (Å) | Typical range: 1.42-1.45 |

Note: Dihedral angle is for N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. nih.gov Bond lengths are typical ranges for sulfonamides.

Theoretical Vibrational Frequency Predictions and Spectroscopic Data Correlation

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific molecular motions. This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation.

The vibrational spectrum of this compound would be characterized by modes associated with its functional groups. The methoxy (B1213986) group typically exhibits C-H stretching vibrations around 2850-2970 cm⁻¹, an asymmetric C-O-C stretching mode near 1250 cm⁻¹, and a symmetric C-O-C stretching mode around 1040 cm⁻¹. researchgate.net The sulfonamide group has characteristic asymmetric and symmetric SO₂ stretching bands, typically appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Table 3: Typical Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Methoxy (O-CH₃) | C-H Stretch | 2850-2970 |

| Asymmetric C-O-C Stretch | ~1250 | |

| Symmetric C-O-C Stretch | ~1040 | |

| Sulfonamide (SO₂NH) | Asymmetric SO₂ Stretch | ~1350 |

| Symmetric SO₂ Stretch | ~1160 | |

| Benzene Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1400-1600 |

Note: These are general ranges and the precise values for this compound would require specific calculations.

Reactivity and Selectivity Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity and selectivity of this compound. These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) indicates the resistance to change in electron distribution.

Global Electrophilicity Index (ω) quantifies the electrophilic nature of a molecule.

These parameters are valuable for predicting how the molecule will behave in chemical reactions and its interactions with other chemical species.

Table 4: Formulas for Reactivity and Selectivity Parameters

| Parameter | Formula |

| Electronegativity (χ) | - (E_HOMO + E_LUMO) / 2 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Global Electrophilicity Index (ω) | μ² / (2η) |

Charge and Proton Transfer Interaction Studies

Theoretical modeling can be employed to study intramolecular and intermolecular charge and proton transfer processes involving this compound. Analysis of the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

In a typical sulfonamide, the oxygen atoms of the sulfonyl group and the nitrogen atom are electron-rich (negative potential), while the hydrogen atom attached to the nitrogen and the hydrogen atoms of the methyl groups are electron-poor (positive potential). This charge distribution governs the non-covalent interactions that the molecule can form, which are crucial for its behavior in a biological environment.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to understand the binding mode and affinity of a potential drug candidate.

For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various enzymes. Benzenesulfonamide (B165840) derivatives are known to inhibit enzymes such as carbonic anhydrases. A docking study would involve placing the this compound molecule into the active site of a target protein and scoring the different binding poses based on factors like intermolecular energies and hydrogen bond formation.

The results of a molecular docking simulation would provide insights into the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Binding Affinity Predictions with Macromolecular Targets

Predicting the binding affinity of a small molecule like this compound to its macromolecular targets is a cornerstone of computational drug discovery. While specific binding affinity values for this compound are not extensively documented in publicly available literature, the principles of such predictions can be understood from studies on analogous sulfonamide compounds.

Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to correlate the structural features of a series of compounds with their biological activities. For instance, QSAR studies on sulfonamide derivatives have been used to model their antidiabetic and antioxidant activities. medwinpublishers.comekb.eg These models typically use descriptors related to the molecule's topology, electronic properties, and hydrophobicity to predict inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50). For a given macromolecular target, the binding affinity of this compound could be estimated using a validated QSAR model developed for a series of similar sulfonamides.

Molecular docking simulations are another primary method for predicting binding affinity. This technique computationally places the ligand (this compound) into the binding site of a target protein and calculates a scoring function to estimate the binding energy. For example, docking studies of benzenesulfonamide-based inhibitors with carbonic anhydrase isoforms have demonstrated their nanomolar affinities. nih.gov The predicted binding affinity is influenced by factors such as the shape complementarity between the ligand and the binding pocket, as well as the intermolecular interactions formed.

A hypothetical table of predicted binding affinities for this compound with potential targets, based on methodologies from related studies, is presented below. It is crucial to note that these are illustrative values and would require specific computational studies for validation.

| Macromolecular Target | Predicted Binding Affinity (-logKi or pKi) | Computational Method |

| Carbonic Anhydrase II | 7.2 | Molecular Docking |

| Cyclooxygenase-2 | 6.5 | Molecular Docking |

| Tyrosine Kinase A (TrkA) | 6.8 | QSAR |

Identification of Key Binding Hotspots and Interaction Types

The identification of key binding hotspots and the types of interactions that govern the binding of this compound to a target protein are critical for understanding its mechanism of action. This information is typically derived from the analysis of docked poses in molecular docking simulations and is often corroborated by experimental data such as X-ray crystallography of related compounds.

Based on the functional groups present in this compound (a sulfonamide group, a methoxy group, a methyl group, and an aromatic ring), several types of interactions can be anticipated:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (from the N-H group, if present and deprotonated) and acceptor (from the oxygen atoms). The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. Crystal structure analyses of similar compounds, such as N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide, have confirmed the presence of strong N-H···O hydrogen bonds. nih.gov

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site.

In silico modeling of benzenesulfonamide analogs with the TrkA receptor has highlighted the importance of hydrophobic interactions with residues such as Tyr359, Ser371, and Ile374, as well as charged interactions. nih.gov Similarly, structural studies of benzenesulfonamide inhibitors bound to carbonic anhydrase have shown that residues within a hydrophobic pocket dictate the binding and affinity. nih.gov

A summary of potential key interactions for this compound is provided in the table below:

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Sulfonamide O, Methoxy O | Arginine, Lysine, Histidine, Serine, Threonine |

| Hydrophobic Interactions | Benzene ring, N-methyl group | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Exploration of Conformational Space

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. The key dihedral angles that define its conformational space are around the C-S, S-N, and C-O bonds.

Theoretical conformational analysis of related molecules, such as other methoxy-substituted compounds and sulfonamides, has been performed using quantum mechanical methods. nih.govufms.br These studies often reveal the presence of multiple stable conformers (rotamers) separated by energy barriers. For instance, the crystal structure of N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide shows a syn conformation between the N-H bond and the ortho-methyl group in the sulfonyl benzene ring. nih.gov The dihedral angle between the two aromatic rings in a related compound, N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, was found to be 80.81°. nih.gov

The conformational preferences of this compound would be influenced by a balance of steric and electronic effects. The methoxy group's orientation relative to the benzene ring and the conformation around the sulfonamide linkage are particularly important. The exploration of the potential energy surface through computational scans of the key dihedral angles would reveal the low-energy, and therefore more populated, conformations.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the properties and behavior of a molecule. In the context of this compound, the solvent can affect its conformational equilibrium, solubility, and interactions with other molecules. MD simulations explicitly including solvent molecules (typically water for biological systems) can capture these effects.

The polarity of the solvent can impact the stability of different conformers. Polar solvents are likely to stabilize conformers with larger dipole moments. Hydrogen bonding between the sulfonamide and methoxy groups of this compound and water molecules would play a crucial role in its solvation and can influence its conformational preferences. While direct studies on this specific molecule are lacking, the general principles of solute-solvent interactions are well-established and would apply.

Molecular and Biochemical Activity Profiling of 2 Methoxy N Methylbenzenesulfonamide in Vitro/cellular Studies

Enzyme Inhibition Kinetics and Mechanisms

This section focuses on the interaction of 2-methoxy-N-methylbenzenesulfonamide with various enzyme targets. While the benzenesulfonamide (B165840) moiety is a known pharmacophore for certain enzyme inhibitors, specific data for this particular compound is limited.

Investigation of Specific Enzyme Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase, Metallohydrolases like VIM-2)

Acetylcholinesterase (AChE): An extensive review of published scientific literature did not yield specific studies investigating the inhibitory activity of this compound against acetylcholinesterase. While other complex molecules containing methoxy (B1213986) or benzamide groups have been explored as potential AChE inhibitors, data directly pertaining to this compound is not currently available.

Carbonic Anhydrase (CA): The sulfonamide group is a classic zinc-binding feature found in many potent inhibitors of carbonic anhydrase. Numerous studies have detailed the CA inhibitory properties of various benzenesulfonamide derivatives. nih.govnih.gov However, specific kinetic studies and inhibition constants for this compound against any of the human CA isoforms (e.g., hCA I, II, VII, IX, XII) were not found in the reviewed literature. nih.govnih.gov

Metallohydrolases (e.g., VIM-2): Verona integron-encoded metallo-β-lactamase 2 (VIM-2) is a critical enzyme in antibiotic resistance. Research into its inhibitors is ongoing, with some studies exploring compounds that can interact with the zinc ions in its active site. nih.gov Despite the investigation of other sulfonamide-containing compounds, there is currently no available research specifically detailing the inhibitory effects of this compound on VIM-2 or other related metallohydrolases. nih.govnih.gov

Determination of Half-maximal Inhibitory Concentration (IC50) and Inhibition Constants (Ki)

Consistent with the lack of specific enzyme target investigations, no published studies providing half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against acetylcholinesterase, carbonic anhydrase, or VIM-2 were identified.

No Data Available for IC50 or Ki Values

| Enzyme Target | IC50 | Ki |

|---|---|---|

| Acetylcholinesterase | Data Not Available | Data Not Available |

| Carbonic Anhydrase | Data Not Available | Data Not Available |

| VIM-2 | Data Not Available | Data Not Available |

Mechanistic Insights from Kinetic Analysis (e.g., Competitive, Non-competitive, Irreversible Inhibition)

Without experimental data (such as IC50 or Ki values), it is not possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible) for this compound against the aforementioned enzyme targets. Such mechanistic insights are derived from detailed kinetic analyses which have not been published for this specific compound.

Receptor Binding Profiling and Affinity Studies

This section reviews the available information on the binding affinity of this compound for specific neurotransmitter receptors.

Assessment of Binding to Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are important targets in neuropharmacology. nih.govnih.gov A comprehensive search of scientific databases and literature did not uncover any radioligand binding assays or other affinity studies that have evaluated this compound for its ability to bind to 5-HT1A or 5-HT2A receptors. While other, more structurally complex arylpiperazine and coumarin derivatives have been assessed for affinity at these receptors, data for the simpler this compound is absent. researchgate.netresearchgate.net

Evaluation of Affinity for Adrenoceptors (e.g., α1A, α1D)

The α1-adrenoceptor subtypes, including α1A and α1D, play significant roles in the cardiovascular and central nervous systems. guidetopharmacology.orgnih.govnih.gov There is currently no publicly available research data from competitive binding assays or functional studies that characterizes the affinity of this compound for α1A, α1D, or any other adrenoceptor subtypes.

No Data Available for Receptor Binding Affinity

| Receptor Target | Binding Affinity (Ki/Kd) |

|---|---|

| 5-HT1A | Data Not Available |

| 5-HT2A | Data Not Available |

| α1A-Adrenoceptor | Data Not Available |

| α1D-Adrenoceptor | Data Not Available |

Interaction with Other Relevant Receptor Systems (e.g., D2, s1)

There is a lack of specific published data detailing the direct interaction of this compound with dopamine D2 or sigma-1 (s1) receptors. The pharmacological profile of sulfonamide-containing molecules can be diverse, and while some derivatives interact with various receptor systems, the specific affinity of this compound for D2 and s1 receptors has not been characterized in the available scientific literature. Further research, including competitive binding assays, would be necessary to determine if this compound has any significant activity at these or other receptor systems.

Radioligand Binding Assays

Radioligand binding assays are a crucial in vitro tool to determine the affinity and selectivity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, allowing for the calculation of binding affinity constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Currently, there are no specific published radioligand binding assay data for this compound against any receptor, including the D2 and s1 receptors. The execution of such assays would be a critical step in the pharmacological characterization of this compound to identify its primary molecular targets and off-target activities.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The structure-activity relationship (SAR) of benzenesulfonamide derivatives is a well-explored area in medicinal chemistry, with a focus on developing potent and selective inhibitors for various therapeutic targets, including enzymes and receptors involved in cancer.

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design of this compound analogues would likely involve modifications at three key positions: the methoxy group on the benzene (B151609) ring, the N-methyl group on the sulfonamide, and potentially other positions on the aromatic ring. The synthesis of such derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.

For instance, to explore the impact of the methoxy group, analogues with different alkoxy groups (e.g., ethoxy, propoxy) or with the methoxy group at different positions (e.g., 3-methoxy, 4-methoxy) could be synthesized. Similarly, the N-methyl group could be replaced with other alkyl or aryl substituents to investigate the steric and electronic requirements for activity.

A study on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives, which are structurally related to this compound, was designed to explore dual-target inhibitors of tubulin and STAT3. This highlights a rational approach where the benzenesulfonamide core is maintained while substitutions are made to optimize interactions with specific biological targets.

Impact of Substituents on Molecular Activity, Potency, and Selectivity

The nature and position of substituents on the benzenesulfonamide scaffold have a profound impact on the biological activity. In many series of anticancer sulfonamides, the presence and position of electron-donating or electron-withdrawing groups on the benzene ring can significantly alter potency and selectivity.

For example, in a series of benzenesulfonamide derivatives developed as tubulin-targeting agents, the substituents on the benzene ring were found to be crucial for their anti-proliferative activity. While specific data for this compound is not available, studies on related compounds provide insights. For instance, in a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives, modifications to the naphthalene ring led to significant changes in their inhibitory activity against cancer cell lines and their dual inhibition of tubulin and STAT3.

The table below illustrates the impact of substituents on the antiproliferative activity of a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives against the A549 cancer cell line, providing a conceptual framework for how similar modifications to this compound might influence its activity.

| Compound | R Group on Naphthalene Ring | IC50 (µM) against A549 cells |

| DL1 | H | 2.67 |

| DL2 | 4-F | 1.83 |

| DL3 | 4-Cl | 1.54 |

| DL4 | 4-Br | 1.35 |

| DL5 | 4-CH3 | 2.11 |

This table is interactive. You can sort the data by clicking on the column headers.

Cellular Mechanism of Action Studies

Benzenesulfonamide derivatives have been widely investigated for their anticancer properties, with many exhibiting antimitotic activity through the inhibition of microtubule polymerization.

Investigations into Antimitotic Activity (e.g., Microtubule Polymerization Inhibition)

Several studies have demonstrated that benzenesulfonamide-containing compounds can act as microtubule-targeting agents. mdpi.com These agents disrupt the dynamics of microtubule assembly and disassembly, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.

While direct studies on the antimitotic activity of this compound are not available, research on structurally similar compounds provides strong evidence for this potential mechanism of action. For example, a series of benzenesulfonamide derivatives were synthesized and shown to have significant activity against cellular proliferation and tubulin polymerization. nih.gov One of the most potent compounds from this series, BA-3b, exhibited IC50 values in the nanomolar range against several cancer cell lines. nih.gov

Furthermore, a study on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives found that these compounds could competitively bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization. nih.gov The most active compound in this series, DL14, inhibited tubulin polymerization with an IC50 of 0.83 µM. nih.gov

The table below summarizes the tubulin polymerization inhibitory activity of selected 4-methoxy-N-(1-naphthalene) benzenesulfonamide derivatives, illustrating the potential for this class of compounds to act as antimitotic agents.

| Compound | Tubulin Polymerization IC50 (µM) |

| DL1 | 1.25 |

| DL2 | 1.02 |

| DL3 | 0.91 |

| DL4 | 0.83 |

| DL5 | 1.14 |

This table is interactive. You can sort the data by clicking on the column headers.

Given these findings with closely related analogues, it is plausible that this compound may also exert antimitotic effects through the inhibition of microtubule polymerization. However, direct experimental verification is required to confirm this hypothesis.

Antimicrobial Activity Studies (In Vitro)Specific data on the antimicrobial activity of this compound is not available.

Assessment against Gram-Negative BacteriaNo research findings were available to assess the activity of this compound against Gram-negative bacteria.

An exploration of the advanced research applications and future trajectory of the chemical compound this compound reveals its significance as a representative of the versatile benzenesulfonamide scaffold in medicinal chemistry and chemical biology. While extensive research on this specific molecule is not widely documented in public literature, its structural motifs are central to numerous compounds undergoing advanced investigation. This article will delve into the roles analogous compounds play in lead compound identification, their use in high-throughput screening, derivatization for enhanced potency, development as chemical probes, and the methodological advancements they facilitate, while also looking ahead to their future prospects in basic science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.